JW 642 JW 642 Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. JW 642 is a potent inhibitor of monoacylglycerol lipase (MAGL) that displays IC50 values of 7.6, 14, and 3.7 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively. JW 642 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity (IC50s = 31, 14, and 20.6 µM for mouse, rat, and human brain membranes, respectively).
JW 642 is a highly selective inhibitor of monoacylglycerol lipase (MAGL).
JW642 is a selective monoacylglycerol lipase (MAGL) inhibitor.
Brand Name: Vulcanchem
CAS No.: 1416133-89-5
VCID: VC0531459
InChI: InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
SMILES: C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
Molecular Formula: C21H20F6N2O3
Molecular Weight: 462.4 g/mol

JW 642

CAS No.: 1416133-89-5

Cat. No.: VC0531459

Molecular Formula: C21H20F6N2O3

Molecular Weight: 462.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

JW 642 - 1416133-89-5

Specification

Description Endocannabinoids such as 2-arachidonoyl glycerol (2-AG) and arachidonoyl ethanolamide are biologically active lipids that are involved in a number of synaptic processes including activation of cannabinoid receptors. Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for the hydrolysis of 2-AG to arachidonic acid and glycerol, thus terminating its biological function. JW 642 is a potent inhibitor of monoacylglycerol lipase (MAGL) that displays IC50 values of 7.6, 14, and 3.7 nM for inhibition of MAGL in mouse, rat, and human brain membranes, respectively. JW 642 is selective for MAGL, requiring much higher concentrations to effectively inhibit fatty acid amide hydrolase activity (IC50s = 31, 14, and 20.6 µM for mouse, rat, and human brain membranes, respectively).
JW 642 is a highly selective inhibitor of monoacylglycerol lipase (MAGL).
JW642 is a selective monoacylglycerol lipase (MAGL) inhibitor.
CAS No. 1416133-89-5
Molecular Formula C21H20F6N2O3
Molecular Weight 462.4 g/mol
IUPAC Name 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[(3-phenoxyphenyl)methyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C21H20F6N2O3/c22-20(23,24)18(21(25,26)27)32-19(30)29-11-9-28(10-12-29)14-15-5-4-8-17(13-15)31-16-6-2-1-3-7-16/h1-8,13,18H,9-12,14H2
Standard InChI Key AVSCNEOUWSVZEY-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
Canonical SMILES C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
Appearance Solid powder

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